3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione
Description
This compound features a piperidine-2,6-dione core linked to an isoindolin-1-one moiety substituted with a 1-Boc-4-piperidyl group. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances synthetic versatility by preventing unwanted reactions during multi-step syntheses . Such derivatives are pivotal in medicinal chemistry, particularly for proteolysis-targeting chimeras (PROTACs) and kinase inhibitors, where the Boc group can later be deprotected to expose reactive amines for further functionalization .
Properties
Molecular Formula |
C23H29N3O5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29N3O5/c1-23(2,3)31-22(30)25-10-8-14(9-11-25)15-4-5-17-16(12-15)13-26(21(17)29)18-6-7-19(27)24-20(18)28/h4-5,12,14,18H,6-11,13H2,1-3H3,(H,24,27,28) |
InChI Key |
LENOPYJKXPFALI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a suitable catalyst such as molybdenum disulfide.
Introduction of the Boc Protecting Group: The piperidine ring is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to introduce the Boc protecting group.
Formation of the Isoindolinone Moiety: The isoindolinone moiety can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.
Coupling of the Piperidine and Isoindolinone Units: The final step involves coupling the Boc-protected piperidine with the isoindolinone moiety under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
3-(4-Amino-5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (NE-008)
- Structure: Substituted with 4-amino and 5-fluoro groups on the isoindolinone ring.
- Key Differences : Lacks the Boc-protected piperidyl group, resulting in a smaller molecular weight (C₁₇H₁₅FN₃O₃ vs. C₂₅H₂₇N₃O₃ for the Boc analog).
- Synthesis : Achieved via hydrogenation of a nitro precursor with Pd/C, yielding 95% purity .
- Applications : Likely optimized for enhanced binding to therapeutic targets (e.g., kinases) due to electron-withdrawing fluorine and nucleophilic amine.
3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione Hydrochloride
- Structure : Features a free piperidin-4-yl group (unprotected amine) instead of Boc.
- Key Differences : The absence of Boc increases hydrophilicity but reduces stability in acidic conditions. The hydrochloride salt improves solubility for in vivo studies .
- Pharmacokinetics : Higher polarity may reduce cell membrane permeability compared to the Boc analog.
3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Structure: Includes a morpholinomethyl-benzyloxy substituent on the isoindolinone ring.
- Applications : Designed for cancer and immune disorders, leveraging morpholine’s role in modulating solubility and bioavailability.
Pharmacological and Physicochemical Properties
Biological Activity
The compound 3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione , also known by its CAS number 2222115-39-9, is a piperidine derivative notable for its potential biological activities. This article will delve into its biological activity, including cytotoxic effects, receptor interactions, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
-
Structural Representation :
This structure features a piperidine ring, an isoindolinone moiety, and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom.
Cytotoxicity
Research indicates that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of piperidine can induce apoptosis in human cancer cells by activating caspases and disrupting the cell cycle.
Case Study: Cytotoxic Effects on Cancer Cells
In a comparative study, several piperidine derivatives were tested for their cytotoxic effects on human gingival carcinoma (Ca9-22) and other cancer cell lines. The results demonstrated that certain derivatives exhibited higher selectivity and potency compared to standard chemotherapeutic agents like doxorubicin. The following table summarizes the findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2e | Ca9-22 | 0.3 | Induces apoptosis via caspase activation |
| 2r | HSC-2 | 0.5 | Cell cycle arrest in G2/M phase |
| Doxorubicin | Ca9-22 | 0.7 | DNA intercalation |
Receptor Interactions
The compound's structural features suggest potential interactions with various biological receptors, particularly those involved in neurological functions and cancer pathways.
Histamine H3 Receptor Antagonism
Studies have indicated that compounds structurally related to This compound may act as antagonists at the histamine H3 receptor. This receptor is implicated in various neurological disorders, making such compounds of interest for therapeutic development.
Pharmacological Potential
Given its structural attributes and biological activity, this compound holds promise for further development in pharmacology:
- Anticancer Therapy : Its cytotoxic properties suggest potential applications in targeted cancer therapies.
- Neurological Disorders : As a histamine H3 receptor antagonist, it may offer therapeutic benefits for conditions such as Alzheimer's disease and other cognitive disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
